molecular formula C9H14OS B8328820 2-(4-Methoxy-butyl)-thiophene

2-(4-Methoxy-butyl)-thiophene

Cat. No.: B8328820
M. Wt: 170.27 g/mol
InChI Key: RJLSGWCHDCYMLN-UHFFFAOYSA-N
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Description

2-(4-Methoxy-butyl)-thiophene is a thiophene derivative featuring a methoxy-butyl substituent at the 2-position of the aromatic heterocycle. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and biological activity .

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-(4-methoxybutyl)thiophene

InChI

InChI=1S/C9H14OS/c1-10-7-3-2-5-9-6-4-8-11-9/h4,6,8H,2-3,5,7H2,1H3

InChI Key

RJLSGWCHDCYMLN-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiophene Derivatives

Compound Substituent at 2-position Electron Effects Molecular Weight*
2-(4-Methoxy-butyl)-thiophene 4-Methoxy-butyl (-CH₂CH₂CH₂CH₂OCH₃) Electron-donating (methoxy) ~184.3 g/mol†
2-(4-Fluorophenyl)-thiophene 4-Fluorophenyl (C₆H₄F) Electron-withdrawing (F) 178.2 g/mol
2-Butyl-thiophene Butyl (-CH₂CH₂CH₂CH₃) Electron-neutral (alkyl) 140.2 g/mol
2-(Phenylthio)-thiophene Phenylthio (-S-C₆H₅) Electron-rich (sulfur linkage) 192.3 g/mol
Benzo[b]thiophene derivatives (e.g., 61) 4-Methoxyphenyl (C₆H₄OCH₃) Electron-donating (methoxy) ~216.3 g/mol

*Molecular weights estimated or sourced from references.
†Calculated based on substituent addition to thiophene (C₄H₃S, 83.1 g/mol).

Key Observations :

  • Electron Effects : The methoxy group in this compound enhances electron density at the thiophene ring, similar to 4-methoxyphenyl substituents in benzo[b]thiophenes . This contrasts with electron-withdrawing fluorine in 2-(4-Fluorophenyl)-thiophene, which reduces electron density .
  • Solubility : Alkyl chains (e.g., butyl in 2-butyl-thiophene or methoxy-butyl in the target compound) improve solubility in organic solvents compared to aromatic substituents.

Implications for this compound :

  • A plausible synthesis route could involve alkylation of thiophene using a methoxy-butyl halide under acid or base catalysis, analogous to methods for 2-butyl-thiophene .
  • Alternatively, cross-coupling reactions (e.g., Kumada or Negishi) might be employed for regioselective substitution, similar to fluorophenyl derivatives .

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